BENGHE Foundational & Exploratory

Check Availability & Pricing

1-(3,5-Dimethoxyphenyl)heptan-1-one chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

1-(3,5-Dimethoxyphenyl)heptan-1-
Compound Name:
one

Cat. No.: B1364441

An In-depth Technical Guide to the Chemical Properties of 1-(3,5-Dimethoxyphenyl)heptan-1-
one

Introduction

1-(3,5-Dimethoxyphenyl)heptan-1-one is an aromatic ketone characterized by a heptanoyl
chain attached to a 3,5-dimethoxy-substituted benzene ring. This molecule, with the chemical
formula C1sH2203 and a molecular weight of 250.33 g/mol , serves as a valuable intermediate
in synthetic organic chemistry.[1][2][3][4] While not a naturally occurring diarylheptanoid itself,
its structure is analogous to precursors and fragments used in the synthesis of these
biologically active compounds.[5][6][7] Diarylheptanoids, found in plants like ginger and
turmeric, are known for a wide array of pharmacological activities, making synthetic analogs
and intermediates like 1-(3,5-dimethoxyphenyl)heptan-1-one of significant interest to
researchers in drug discovery and medicinal chemistry.[8] This guide provides a
comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature,
and chemical reactivity, offering field-proven insights for its application in a research setting.

Physicochemical Properties

The physical state and solubility of a compound are foundational to its handling, purification,
and application in reaction chemistry. 1-(3,5-Dimethoxyphenyl)heptan-1-one is a low-melting
solid, indicating that it can be handled as a powder at low temperatures but may exist as a
waxy solid or oil at or slightly above standard room temperature. Its largely nonpolar structure,
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dominated by the hydrocarbon chain and aromatic ring, dictates its solubility primarily in

organic solvents, with negligible solubility in water.

Property Value Source(s)
CAS Number 39192-51-3 [1][9]
Molecular Formula C15H2203 [11[31[9]
Molecular Weight 250.33 g/mol [1112]19]
Melting Point 26-30 °C [1112119]
Boiling Point 161-161.5 °C (at 3 Torr) [1][2][9]
Density 1.017 g/mL (at 25 °C) [1119]

Refractive Index

n20/D 1.5190

[1]9]

Flash Point >110 °C (>230 °F) [1][9]

Appearance Low-melting, waxy solid Inferred from MP
CCCCCCC(=0)C1=CC(0C)=

SMILES [10]

CC(OC)=C1

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of 1-(3,5-dimethoxyphenyl)heptan-1-one

is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[11] This classic electrophilic aromatic

substitution reaction provides a robust method for forming the crucial carbon-carbon bond

between the aromatic ring and the acyl group.

Mechanism and Rationale

The reaction proceeds by activating heptanoyl chloride with a strong Lewis acid, such as

aluminum chloride (AICI3) or polyphosphoric acid (PPA).[12][13] The Lewis acid coordinates to

the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its departure to

generate a highly electrophilic acylium ion. This acylium ion is the key electrophile that is

attacked by the electron-rich 1,3-dimethoxybenzene ring. The two methoxy groups are strongly

activating, ortho-, para-directing substituents. Acylation occurs preferentially at the C4 position
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(para to one methoxy group and ortho to the other), as the C2 position is sterically hindered
and electronically less favored. A subsequent deprotonation of the resulting arenium ion
intermediate by the [AICls]~ complex restores aromaticity and yields the final ketone product.

Step 1: Acylium Ion Formation

AICIs (Lewis Acid)
+AIClz
(Acyllum lon (E\eclrophlle)j ( [AICla]~ j
Heptanoy! Chloride

Step 2: Electrophilic Aromatic Substitution

- H* (regenerates AICIs + HCI) (
1,3-Dimethoxybenzene Arenium lon Intermediate ‘Kl-(3,5-l" pl l)heptan-1-one

Click to download full resolution via product page

Caption: Friedel-Crafts acylation workflow for synthesis.

Experimental Protocol: Synthesis

Trustworthiness through Self-Validation: This protocol incorporates in-process checks
(temperature control, TLC monitoring) to ensure the reaction proceeds as expected, minimizing
side-product formation.

e Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a
magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (CaClz or
Drierite). Maintain an inert atmosphere using nitrogen or argon.

o Reagent Charging: Charge the flask with anhydrous aluminum chloride (AICls, 1.1
equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the
suspension to 0 °C in an ice bath.
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e Acyl Chloride Addition: Dissolve heptanoyl chloride (1.0 equivalent) in dry DCM and add it to
the dropping funnel. Add the solution dropwise to the stirred AlCIs suspension over 30
minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is
critical: slow addition prevents a runaway exothermic reaction and the formation of side
products.

o Arene Addition: After the acyl chloride addition is complete, dissolve 1,3-dimethoxybenzene
(1.0 equivalent) in dry DCM and add it dropwise to the reaction mixture at O °C.

o Reaction Progression: Allow the reaction to stir at 0 °C for one hour, then let it warm to room
temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the
starting material (1,3-dimethoxybenzene) is consumed (typically 2-4 hours).

o Workup and Quenching: Cautiously pour the reaction mixture into a beaker containing
crushed ice and concentrated HCI. This hydrolyzes the aluminum complexes and protonates
any remaining Lewis basic sites. The use of acid helps to break up the aluminum salts and
facilitate separation.

o Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the agueous
layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate
solution (to neutralize excess acid), then with brine. Dry the organic layer over anhydrous
magnesium sulfate (MgSOa), filter, and concentrate under reduced pressure.

 Final Purification: The resulting crude oil or solid can be purified by vacuum distillation or
column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the
pure product.

Spectroscopic Characterization

Structural elucidation and purity confirmation are paramount. The following section details the
expected spectroscopic data for 1-(3,5-dimethoxyphenyl)heptan-1-one, providing a baseline
for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise structure. The predicted spectra are
based on established chemical shift principles.
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1H NMR (Predicted, CDCIs, 400 MHz) 13C NMR (Predicted, CDCI3z, 100 MHz)
0 (ppm) Multiplicity

7.05 d,J=22Hz

6.65 t,J=2.2Hz

3.82 S

2.90 t,J=7.4Hz

1.70 quintet

1.35-1.25 m

0.88 t,J=6.8Hz

Causality: The a-CHz protons (~2.90 ppm) are deshielded by the adjacent electron-withdrawing
carbonyl group. The aromatic protons H-2/H-6 appear as a doublet due to meta-coupling with
H-4, which in turn appears as a triplet. In the 13C spectrum, the carbonyl carbon is significantly
downfield (~200 ppm), a characteristic feature of ketones.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm—?) Intensity Assignment

3000-2850 Medium-Strong C-H Stretch (Aliphatic)
~1685 Strong C=0 Stretch (Aryl Ketone)
~1600, ~1580 Medium C=C Stretch (Aromatic Ring)

C-O Stretch (Asymmetric &

~1205, ~1065 Strong )
Symmetric, Aryl Ether)

Rationale: The position of the carbonyl stretch (~1685 cm™1) is indicative of an aryl ketone,
where conjugation with the aromatic ring slightly lowers the frequency compared to a simple
alkyl ketone. The strong C-O stretches are characteristic of the two methoxy groups.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,
which acts as a molecular fingerprint.

e Molecular lon (M*): m/z = 250.33
o Key Fragmentation Pathways:

o Alpha-Cleavage: The most favorable fragmentation is the cleavage of the bond between
the carbonyl carbon and the a-carbon of the heptyl chain. This generates a highly stable
3,5-dimethoxybenzoyl cation.

o McLafferty Rearrangement: A six-membered ring transition state involving the transfer of a
gamma-hydrogen to the carbonyl oxygen can lead to the elimination of a neutral alkene
(pent-1-ene) and the formation of a characteristic radical cation.

Molecular lon
[C15H2203]*
m/z = 250
N \\
\\ \\\
a-Cleavage / McLafferty Rearrangement \\ Sso
\\ \\\\
\

3,5-Dimethoxybenzoyl Cation McLafferty Fragment Hexyl Radical Pent-1-ene
[CoHoO3]* [C10H1203]* CeHize CsH
miz = 165 m/z = 180 o e

Click to download full resolution via product page
Caption: Primary fragmentation pathways in EI-Mass Spectrometry.

Chemical Reactivity and Applications

The utility of 1-(3,5-dimethoxyphenyl)heptan-1-one lies in the reactivity of its two primary
functional domains: the ketone and the activated aromatic ring.

o Ketone Transformations: The carbonyl group is a versatile handle for further synthetic
modifications.
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o Reduction: Can be selectively reduced to the corresponding secondary alcohol using
reagents like sodium borohydride (NaBHa4). This alcohol can then be used in esterification
or etherification reactions.

o Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form tertiary
alcohols, extending the carbon skeleton.

o Reductive Amination: Can be converted to an amine via reaction with ammonia or a
primary/secondary amine in the presence of a reducing agent (e.g., NaBHsCN).

e Aromatic Ring Reactivity: The 3,5-dimethoxy substitution pattern makes the ring highly
electron-rich and activated towards further electrophilic aromatic substitution. However, the
existing substitution pattern directs incoming electrophiles primarily to the C4 position, which
is already occupied. Reactions at the C2 position are possible but sterically hindered.

o Applications in Synthesis: Its primary application is as a building block for more complex
molecular architectures. It can serve as a key precursor for:

o Diarylheptanoid Analogs: The heptanoyl chain can be further functionalized and coupled
with another aromatic ring to create novel diarylheptanoids.[6][7]

o Pharmaceutical Scaffolds: The aryl ketone motif is common in many pharmacologically
active compounds, making this molecule a useful starting point in drug discovery
programs.

Conclusion

1-(3,5-Dimethoxyphenyl)heptan-1-one is a well-defined chemical entity with predictable and
useful properties. Its synthesis is straightforward via Friedel-Crafts acylation, and its structure is
readily confirmed by standard spectroscopic techniques. The presence of both a reactive
ketone functional group and an activated aromatic ring makes it a versatile intermediate for
researchers in synthetic and medicinal chemistry, particularly for those targeting the synthesis
of complex natural product analogs and novel pharmaceutical agents. This guide provides the
foundational technical data and procedural rationale necessary for its effective utilization in a
modern research laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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